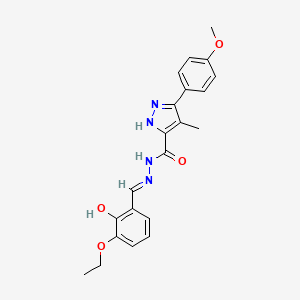
N-(4-methylpyridin-2-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-(4-methylpyridin-2-yl)-3-nitrobenzamide typically involves the reaction between 4-methyl-2-aminopyridine and 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Analyse Chemischer Reaktionen
N-(4-methylpyridin-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, potassium permanganate, and chromium trioxide. The major products formed from these reactions include N-(4-methylpyridin-2-yl)-3-aminobenzamide, halogenated derivatives, and carboxylated derivatives .
Wissenschaftliche Forschungsanwendungen
N-(4-methylpyridin-2-yl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, particularly against extended-spectrum β-lactamase producing Escherichia coli strains.
Materials Science: Due to its structural properties, it can be used in the development of materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of N-(4-methylpyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it may inhibit the activity of β-lactamase enzymes in bacteria, thereby preventing the breakdown of β-lactam antibiotics and enhancing their efficacy. The compound’s nitro group can also undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins .
Vergleich Mit ähnlichen Verbindungen
N-(4-methylpyridin-2-yl)-3-nitrobenzamide can be compared with other similar compounds such as:
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound also exhibits antibacterial activity but has a different core structure, which may result in varying efficacy and spectrum of activity.
N-(5-chloropyridin-2-yl)benzamide: This compound has a similar benzamide structure but with a chlorine substituent, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of a nitro group and a methylpyridine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H11N3O3 |
|---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
N-(4-methylpyridin-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O3/c1-9-5-6-14-12(7-9)15-13(17)10-3-2-4-11(8-10)16(18)19/h2-8H,1H3,(H,14,15,17) |
InChI-Schlüssel |
ZGUBMLVXKXHFCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(biphenyl-4-yloxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11984031.png)


![3-Nitro-N'-{(E)-[4-oxo-2-(2-pyrimidinylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide](/img/structure/B11984045.png)


![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11984069.png)

![N,3a,6a-trimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B11984082.png)
![(5E)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11984088.png)




